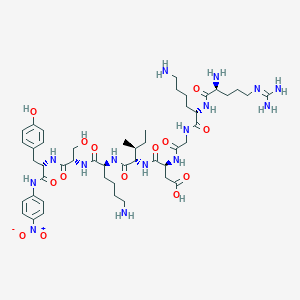

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA

Description

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is a linear peptide containing the Arg-Gly-Asp (RGD) motif, a tripeptide sequence known for its role in binding integrins, particularly αvβ3. The peptide is terminated with a para-nitroaniline (pNA) group, a chromogenic moiety often used in enzymatic assays to monitor protease activity. Its linear configuration and extended sequence (Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr) distinguish it from cyclic or truncated RGD peptides commonly used in tumor targeting and imaging.

Propriétés

IUPAC Name |

(3S)-3-[[2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-4-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-3-hydroxy-1-[[(2S)-3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H75N15O14/c1-3-27(2)40(62-45(73)36(24-39(67)68)57-38(66)25-55-42(70)33(10-4-6-20-49)58-41(69)32(51)9-8-22-54-48(52)53)47(75)59-34(11-5-7-21-50)43(71)61-37(26-64)46(74)60-35(23-28-12-18-31(65)19-13-28)44(72)56-29-14-16-30(17-15-29)63(76)77/h12-19,27,32-37,40,64-65H,3-11,20-26,49-51H2,1-2H3,(H,55,70)(H,56,72)(H,57,66)(H,58,69)(H,59,75)(H,60,74)(H,61,71)(H,62,73)(H,67,68)(H4,52,53,54)/t27-,32-,33-,34-,35-,36-,37-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBPQCXYGDVZLBP-HYKDUXJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H75N15O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1086.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Peptide Synthesis Methods

2.1 Solid-Phase Peptide Synthesis (SPPS)

The primary and most reliable method for preparing peptides like H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA is Solid-Phase Peptide Synthesis (SPPS). This method involves sequential addition of protected amino acids to a resin-bound peptide chain.

-

- The peptide chain is elongated from the C-terminus to the N-terminus using Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry to protect amino groups during coupling reactions.

- Each amino acid is activated (commonly by carbodiimide reagents) and coupled to the growing chain.

- After each coupling, the protecting group is removed to allow the next amino acid addition.

-

- After assembly, the peptide is cleaved from the resin and simultaneously deprotected using strong acids such as trifluoroacetic acid (TFA).

- The crude peptide is then precipitated, typically with cold ether, and collected by centrifugation.

2.2 Solution-Phase Peptide Synthesis

While less common for longer peptides, solution-phase synthesis can be used for shorter peptides or specific modifications. This method involves coupling protected amino acids in solution, followed by purification steps after each coupling.

Purification Techniques

Purification is critical to obtain high-purity this compound for biochemical applications.

High-Performance Liquid Chromatography (HPLC)

- Reverse-phase HPLC (RP-HPLC) is the standard method to purify synthetic peptides.

- Peptides are separated based on hydrophobicity using C18 columns with gradients of water and acetonitrile containing 0.1% TFA.

- Purity is assessed by analytical HPLC and mass spectrometry.

-

- Ion-exchange chromatography may be used to separate peptides based on charge differences.

- Size-exclusion chromatography can assist in removing aggregates or truncated sequences.

Characterization and Quality Control

- Mass Spectrometry (MS) : Confirms molecular weight and verifies the peptide sequence.

- Amino Acid Analysis : Ensures correct composition.

- UV-Vis Spectrophotometry : Measures absorbance of the pNA chromophore for concentration determination.

- NMR Spectroscopy : Used occasionally for structural confirmation.

Summary Table: Preparation Workflow for this compound

| Step | Method/Technique | Purpose/Outcome | Notes |

|---|---|---|---|

| Amino Acid Protection | Fmoc or Boc chemistry | Protect amino groups during coupling | Fmoc preferred for ease of deprotection |

| Peptide Chain Assembly | Solid-Phase Peptide Synthesis | Sequential addition of amino acids | Automated synthesizers commonly used |

| pNA Group Attachment | Coupling with p-nitroaniline | Introduce chromogenic group at C-terminus | Usually last step or post-cleavage |

| Cleavage & Deprotection | TFA treatment | Release peptide from resin and remove protecting groups | Critical for peptide integrity |

| Purification | Reverse-phase HPLC | Remove impurities and truncated sequences | Analytical HPLC for purity assessment |

| Characterization | MS, UV-Vis, amino acid analysis | Confirm identity, purity, and concentration | Ensures reproducibility and activity |

Analyse Des Réactions Chimiques

Types of Reactions

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA: can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions.

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The para-nitroaniline group can be reduced to para-phenylenediamine under reducing conditions.

Common Reagents and Conditions

Hydrolysis: Enzymes like trypsin or chymotrypsin, or chemical reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.

Major Products Formed

Hydrolysis: Shorter peptide fragments or individual amino acids.

Oxidation: Dityrosine or other oxidized tyrosine derivatives.

Reduction: Para-phenylenediamine and the corresponding reduced peptide.

Applications De Recherche Scientifique

Biotechnology Applications

Peptide Substrate in Enzyme Assays

- H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA serves as a substrate for proteases, enabling researchers to study enzyme kinetics and develop inhibitors. This application is crucial for drug development, particularly in targeting diseases where protease activity is dysregulated.

Cell Adhesion and Migration Studies

- The compound is utilized in research focused on cell adhesion and migration, processes that are critical in cancer metastasis. Studies have shown that peptides mimicking natural ligands can enhance cell adhesion properties, which can be pivotal in understanding tumor behavior and developing therapeutic strategies .

Pharmaceutical Applications

Targeted Cancer Therapies

- The peptide mimics natural biological signals that bind to specific receptors on cancer cells, facilitating targeted therapy approaches. By designing drugs that utilize this mechanism, researchers aim to improve the efficacy of treatments while minimizing side effects .

Antimicrobial Properties

- Research indicates that the positive charges on the amino acids within this compound enhance its interaction with microbial membranes, making it a candidate for developing new antimicrobial agents .

Diagnostic Applications

Immunoassays

- This compound is incorporated into diagnostic kits as a marker for various diseases. Its role in enhancing the specificity and sensitivity of immunoassays has been documented, leading to improved diagnostic accuracy .

Cosmetic Applications

Anti-aging Formulations

- The compound is included in skincare products due to its potential to promote skin hydration and elasticity through peptide signaling mechanisms. This application capitalizes on the growing trend of using peptides in cosmetic formulations to achieve anti-aging effects .

Data Table: Summary of Applications

| Field | Application | Description |

|---|---|---|

| Biotechnology | Enzyme assays | Serves as a substrate for studying protease activity and developing inhibitors. |

| Cell adhesion/migration studies | Enhances understanding of cancer metastasis through cell behavior studies. | |

| Pharmaceuticals | Targeted therapies | Mimics natural peptides for binding to cancer cell receptors. |

| Antimicrobial agents | Exploits positive charges for enhanced interaction with microbial membranes. | |

| Diagnostics | Immunoassays | Acts as a marker for disease detection improving test accuracy. |

| Cosmetics | Anti-aging products | Promotes skin hydration and elasticity through peptide signaling. |

Case Studies

-

Protease Inhibition Study

- A study demonstrated the use of this compound as a substrate in enzyme assays to identify novel protease inhibitors, which could lead to therapeutic advancements in conditions characterized by excessive proteolytic activity.

-

Cancer Metastasis Research

- Research involving this peptide has elucidated mechanisms of cancer cell migration, providing insights into how modifications of the peptide can enhance or inhibit metastatic behavior.

-

Diagnostic Kit Development

- A diagnostic kit utilizing this compound was developed for early detection of specific cancers, showing improved sensitivity compared to traditional methods.

Mécanisme D'action

The mechanism of action of H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA involves its interaction with proteolytic enzymes. The peptide serves as a substrate, and the enzyme cleaves the peptide bonds, releasing the para-nitroaniline group. The release of para-nitroaniline can be monitored spectrophotometrically, providing a measure of enzyme activity. The molecular targets include serine proteases, which recognize and cleave specific peptide sequences.

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Binding Affinity and Tumor Targeting

- This compound: The linear RGD sequence may exhibit lower binding affinity compared to cyclic analogs due to conformational flexibility. No direct tumor uptake data are available, but its design suggests utility in vitro rather than in vivo targeting.

- E-[c(RGDfK)]₂: Demonstrated high αvβ3-specific tumor uptake (7.5% ID/g at 2 h post-injection) in ovarian carcinoma models. Scrambled controls showed negligible uptake (0.28% ID/g), confirming specificity .

- GP2: Glycosylation enhanced tumor-to-liver ratios (2.5:1 vs. 0.04:1 for non-glycosylated analogs) and prolonged blood circulation (3.59% ID/g at 10 min vs. 1.72% ID/g for [¹²⁵I]P2) .

- [¹²⁵I]P2: Rapid clearance (tumor uptake decreased from 3.5% ID/g at 10 min to 2.03% ID/g at 60 min) but maintained αvβ3 selectivity in melanoma and osteosarcoma models .

Pharmacokinetic and Biodistribution Profiles

| Parameter | This compound | E-[c(RGDfK)]₂ | GP2 | [¹²⁵I]P2 |

|---|---|---|---|---|

| Excretion Route | Likely renal (inferred from linearity) | Renal | Renal | Hepatobiliary |

| Liver Uptake | Not reported | High (~20% ID/g) | Low (2.59% ID/g) | High (~15% ID/g) |

| Tumor-to-Blood Ratio | N/A | 3:1 at 2 h | 16:1 at 4 h | 1.5:1 at 1 h |

Activité Biologique

H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA, a synthetic peptide, has garnered attention for its diverse biological activities, particularly in the fields of biotechnology, pharmaceuticals, diagnostics, and cosmetics. This article delves into the compound's mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is a peptide consisting of 10 amino acids with the following chemical formula: C48H75N15O14. The presence of specific amino acids such as arginine (Arg), lysine (Lys), and aspartic acid (Asp) contributes to its biological activity.

Mechanisms of Biological Activity

1. Enzyme Substrate in Protease Assays:

The compound serves as a substrate for various proteases, allowing researchers to study enzyme kinetics and develop inhibitors. For instance, in enzyme assays, the release of p-nitroaniline from H-Arg-pNA is measured to assess protease activity, providing insights into enzyme specificity and kinetics .

2. Cancer Therapeutics:

this compound mimics natural peptides that bind to receptors on cancer cells, facilitating targeted drug delivery. This capability is crucial for designing therapies aimed at specific cancer types .

3. Diagnostic Applications:

The peptide is utilized in immunoassays as a marker for disease detection. Its ability to enhance assay sensitivity makes it valuable in developing diagnostic kits for various conditions .

4. Cosmetic Uses:

In skincare formulations, this peptide promotes skin hydration and elasticity through peptide signaling mechanisms, potentially offering anti-aging benefits .

Table 1: Summary of Biological Activities

Case Study: Enzyme Kinetics

A study investigating the kinetics of H-Arg-pNA revealed that the substrate exhibited peak activity during the early stationary phase of bacterial growth. The kinetic parameters and were determined using hyperbolic regression analysis, highlighting the compound's efficiency as a protease substrate .

Case Study: Antioxidant Properties

Research into related peptides has shown that certain amino acid compositions can enhance antioxidant properties. For example, peptides rich in negatively charged amino acids demonstrated superior DPPH radical scavenging activity, suggesting potential applications in oxidative stress-related conditions .

Q & A

Basic Question: What is the structural and functional significance of the RGD sequence in H-Arg-Lys-Gly-Asp-Ile-Lys-Ser-Tyr-pNA?

Methodological Answer:

The RGD (Arg-Gly-Asp) motif is a critical cell adhesion sequence recognized by integrin receptors, facilitating interactions with extracellular matrix proteins like fibronectin and vitronectin . In this compound, the RGD sequence enables its use as a substrate for studying integrin-mediated processes. The para-nitroaniline (pNA) moiety serves as a chromogenic reporter, allowing spectrophotometric detection of enzymatic cleavage (e.g., proteases or peptidases) at the Tyr-pNA bond . To validate functional activity, researchers should perform competitive binding assays using integrin-specific inhibitors (e.g., cyclic RGD peptides) and monitor absorbance at 405 nm for pNA release .

Basic Question: How can researchers optimize assay conditions for this compound in enzyme kinetic studies?

Methodological Answer:

Key parameters include:

- Buffer Composition : Use Tris-HCl (pH 7.4–8.0) or HEPES (pH 7.0–7.5) with 1–5 mM Ca²⁺/Mg²⁺ to mimic physiological integrin-binding conditions .

- Substrate Concentration : Perform Michaelis-Menten kinetics with 0.1–1.0 mM substrate to determine and .

- Temperature Control : Conduct assays at 37°C for physiological relevance or 25°C for stability in high-throughput screens .

- Interference Mitigation : Include controls with protease inhibitors (e.g., PMSF for serine proteases) to confirm specificity .

Advanced Question: What experimental strategies resolve contradictions in reported binding affinities of RGD-containing peptides like this compound?

Methodological Answer:

Discrepancies often arise from variations in:

- Receptor Isoforms : Use cell lines expressing specific integrin subtypes (e.g., αvβ3 vs. α5β1) to isolate binding partners .

- Conformational Flexibility : Employ circular dichroism (CD) spectroscopy or molecular dynamics simulations to assess peptide structural stability under different buffer conditions .

- Assay Sensitivity : Compare surface plasmon resonance (SPR) for real-time kinetics with ELISA-based endpoint assays. For example, SPR can detect low-affinity interactions () missed by bulk methods .

- Data Normalization : Normalize activity to a reference standard (e.g., purified integrin αvβ3) to reduce inter-lab variability .

Advanced Question: How can researchers integrate this compound into multi-modal studies of extracellular matrix (ECM) remodeling?

Methodological Answer:

- Combinatorial Assays : Pair with fluorogenic substrates (e.g., FITC-collagen) to simultaneously monitor protease activity and ECM degradation .

- Live-Cell Imaging : Use confocal microscopy to track peptide localization in cells transfected with fluorescent integrin subunits (e.g., GFP-αv) .

- Transcriptional Profiling : Correlate peptide cleavage rates with qPCR data for matrix metalloproteinases (MMPs) or ADAM family proteases .

- Data Integration : Apply machine learning models to predict ECM remodeling outcomes based on kinetic parameters and gene expression clusters .

Basic Question: What quality control measures ensure batch-to-batch consistency of synthetic this compound?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with UV detection (220 nm for peptide bonds, 405 nm for pNA) to confirm ≥95% purity .

- Mass Spectrometry : Validate molecular weight (MW 1085.56 Da) via MALDI-TOF or ESI-MS .

- Functional Validation : Test each batch in a standardized enzyme assay (e.g., trypsin cleavage) and compare activity to a certified reference material .

Advanced Question: How can researchers address challenges in detecting low-abundance proteolytic activity using this compound?

Methodological Answer:

- Signal Amplification : Couple pNA release with horseradish peroxidase (HRP)-conjugated antibodies for chemiluminescent detection, enhancing sensitivity 10–100x .

- Microfluidic Platforms : Use droplet-based assays to isolate single-cell protease activity, reducing background noise .

- Negative Controls : Include scrambled-sequence peptides (e.g., H-Arg-Asp-Gly-Lys-Ile-Ser-Tyr-pNA) to rule out non-specific cleavage .

Basic Question: What ethical and reproducibility standards apply to studies using this compound in academic research?

Methodological Answer:

- Data Transparency : Archive raw absorbance readings, instrument parameters, and statistical analysis scripts in repositories like Zenodo .

- Reagent Validation : Follow guidelines from the Federation of American Societies for Experimental Biology (FASEB) for sharing synthetic peptides and assay protocols .

- Ethical Compliance : Avoid human/animal testing per manufacturer guidelines; use in vitro models (e.g., 3D organoids) for pathophysiological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.